molecular formula C8H7FN4S B1444515 [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine CAS No. 1466227-72-4

[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine

Cat. No. B1444515
M. Wt: 210.23 g/mol
InChI Key: AWLJLTIPZFCKDN-UHFFFAOYSA-N
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Description

“[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine” is a chemical compound with the formula C8H7FN4S and a molecular weight of 210.23 . It is available as a colorless to yellow solid or liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a thiadiazole ring via a methanamine bridge. The pyridine ring carries a fluorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.23 . It is a colorless to yellow solid or liquid . Other physical and chemical properties such as density, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Biased Agonists for Serotonin Receptors

  • Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, similar in structure to 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine, has shown potential as biased agonists for serotonin 5-HT1A receptors. These compounds demonstrated antidepressant-like activity, with one derivative displaying robust stimulation of ERK1/2 phosphorylation in rat cortex and significant antidepressant-like effects in vivo (Sniecikowska et al., 2019).

Antimicrobial Activities

  • A study on 1,3,4-thiadiazole derivatives of benzimidazole, which are structurally related to 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine, revealed that some compounds displayed significant antibacterial and antifungal activities (Barot et al., 2017).

Photodynamic Therapy for Cancer Treatment

  • Research on derivatives containing the 1,3,4-thiadiazole moiety demonstrated potential for use in photodynamic therapy for cancer treatment. A synthesized zinc phthalocyanine compound showed high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Molecular Aggregation Studies

  • A study on molecular aggregation involving 1,3,4-thiadiazole derivatives indicated that the substituent group structure significantly impacts molecule aggregation interactions. This research provides insights into the molecular behaviors of compounds like 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine (Matwijczuk et al., 2016).

Antitumor Activities

  • Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. Some compounds showed promising inhibitory effects, suggesting potential use in cancer treatment (Almasirad et al., 2016).

properties

IUPAC Name

[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-6-4-11-2-1-5(6)8-13-12-7(3-10)14-8/h1-2,4H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJLTIPZFCKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NN=C(S2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
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[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
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[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
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[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
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[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
Reactant of Route 6
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine

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